molecular formula C19H20N2O4 B3011958 Isopropyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 314028-37-0

Isopropyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B3011958
CAS RN: 314028-37-0
M. Wt: 340.379
InChI Key: YBNPYPJBZINQFP-UHFFFAOYSA-N
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Description

The compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon with the formula C10H8 . It’s made up of two fused benzene rings and is a white crystalline solid with a characteristic odor that is detectable at concentrations as low as 0.08 ppm by mass .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction . This technique provides information about the arrangement of atoms in a crystal and the chemical bonds between them .


Chemical Reactions Analysis

Naphthaldehyde-based Schiff base dyes have shown interesting properties such as aggregation-induced emission and high-contrast reversible mechanochromic luminescence . These properties are due to the unique molecular structure and the specific chemical reactions they undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . These properties include melting point, boiling point, density, molecular formula, molecular weight, and toxicity information .

Scientific Research Applications

Thermodynamic Properties and Synthesis

  • The study of thermodynamic properties of related tetrahydropyrimidine carboxylic acid esters, including enthalpies of combustion, formation, and phase transition behaviors, provides foundational knowledge for understanding the physical characteristics and chemical behavior of similar compounds (Klachko et al., 2020).
  • Research on the synthesis and structural transformation of related pyrimidine derivatives highlights the versatility and reactivity of these compounds in chemical synthesis, offering insights into potential applications in medicinal chemistry and material science (Bullock et al., 1972).

Bioactivity and Drug Design

  • Investigations into the binding interactions of pyrimidine derivatives with bovine serum albumin (BSA) provide a glimpse into the bioactivity potential of these compounds. This research could inform drug design strategies by understanding how these molecules interact with biological targets (Pisudde et al., 2018).
  • The green synthesis of analgesic and antipyretic agents, exploring the use of environmentally friendly methods to develop compounds with potential therapeutic applications, reflects the growing trend of sustainable practices in drug discovery (Reddy et al., 2014).

Antimicrobial Evaluation

  • The synthesis and subsequent evaluation of novel dihydropyrimidine-5-carboxylic acids for antimicrobial properties underscore the relevance of such compounds in addressing microbial resistance and developing new antibiotics (Shastri & Post, 2019).

Structural and Molecular Studies

  • Structural characterizations and molecular docking studies of novel Schiff base ligands derived from pyrimidine and their metal complexes, focusing on DNA interaction and potential drug efficacy, demonstrate the utility of these compounds in molecular biology and drug development (Kurt et al., 2020).

Safety and Hazards

Safety data sheets provide essential safety and health information on chemicals . For example, naphthalene, a related compound, is classified as a flammable solid and is suspected of causing cancer .

Future Directions

Future research could focus on further understanding the properties and potential applications of these types of compounds. For example, mechanochromic luminescent materials have attracted attention due to their excellent reversible optical behavior .

properties

IUPAC Name

propan-2-yl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-10(2)25-18(23)15-11(3)20-19(24)21-17(15)16-13-7-5-4-6-12(13)8-9-14(16)22/h4-10,17,22H,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNPYPJBZINQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=CC3=CC=CC=C32)O)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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